molecular formula C9H14N2O B15209193 (R)-3-Methyl-5-(1-methylpyrrolidin-3-yl)isoxazole

(R)-3-Methyl-5-(1-methylpyrrolidin-3-yl)isoxazole

Cat. No.: B15209193
M. Wt: 166.22 g/mol
InChI Key: LUGITUNNKYCYPD-MRVPVSSYSA-N
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Description

(R)-3-Methyl-5-(1-methylpyrrolidin-3-yl)isoxazole is a chiral isoxazole derivative featuring a methyl-substituted pyrrolidine ring at the 5-position of the isoxazole core. Its stereochemistry and substituent arrangement distinguish it from closely related analogs, which exhibit divergent biological activities .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-methyl-5-[(3R)-1-methylpyrrolidin-3-yl]-1,2-oxazole

InChI

InChI=1S/C9H14N2O/c1-7-5-9(12-10-7)8-3-4-11(2)6-8/h5,8H,3-4,6H2,1-2H3/t8-/m1/s1

InChI Key

LUGITUNNKYCYPD-MRVPVSSYSA-N

Isomeric SMILES

CC1=NOC(=C1)[C@@H]2CCN(C2)C

Canonical SMILES

CC1=NOC(=C1)C2CCN(C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Methyl-5-(1-methylpyrrolidin-3-yl)isoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the isoxazole intermediate.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the isoxazole ring.

    Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to a more saturated heterocycle.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Products may include hydroxylated derivatives.

    Reduction: Reduced forms of the isoxazole ring.

    Substitution: Various substituted pyrrolidinyl derivatives.

Scientific Research Applications

®-3-Methyl-5-(1-methylpyrrolidin-3-yl)isoxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-Methyl-5-(1-methylpyrrolidin-3-yl)isoxazole involves its interaction with specific molecular targets. The isoxazole ring can engage in hydrogen bonding and π-π interactions, while the pyrrolidinyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Pharmacological Data Table

Compound Core Structure Key Substituents Biological Activity Potency (EC50/IC50)
ABT 418 (S-enantiomer) Isoxazole 1-Methyl-2-pyrrolidinyl (S-config) α4β2 nAChR agonist, cognitive enhancer EC50: 209 µM (PC12 cells)
(R)-3-Methyl-5-(1-methylpyrrolidin-3-yl)isoxazole Isoxazole 1-Methyl-3-pyrrolidinyl (R-config) Inactive in nAChR-mediated assays Not applicable
Pyrrolo[3,2-d]isoxazole (5) Fused pyrrolo-isoxazole N/A Cytotoxic (HCT-116: IC50 ~10 µM) IC50: ~10 µM
Styrylisoxazole carboxylic acid Isoxazole with styryl chain Carboxylic acid at C3 Anti-inflammatory Not reported

Key Research Findings

  • Stereochemical Sensitivity : The (S)-configuration in ABT 418 is essential for nAChR activation, while the (R)-enantiomer lacks efficacy .
  • Substituent Positioning : Methyl group placement on the pyrrolidine ring (2- vs. 3-position) modulates receptor subtype selectivity and potency .
  • Therapeutic Potential: ABT 418’s reduced toxicity profile compared to nicotine underscores the value of isoxazole analogs in neurodegenerative disease therapy .

Biological Activity

(R)-3-Methyl-5-(1-methylpyrrolidin-3-yl)isoxazole is a compound of interest in pharmacology due to its potential biological activities, particularly in the context of neuropsychiatric disorders. This article explores its biological activity, focusing on its receptor interactions, pharmacological effects, and structural modifications that enhance its efficacy.

Chemical Structure and Properties

(R)-3-Methyl-5-(1-methylpyrrolidin-3-yl)isoxazole features a unique isoxazole core, which is known for its diverse biological activities. The presence of the pyrrolidine ring contributes to its interaction with various neurotransmitter receptors, particularly serotonin receptors.

Receptor Interactions

Research indicates that (R)-3-Methyl-5-(1-methylpyrrolidin-3-yl)isoxazole exhibits significant affinity for several serotonin receptor subtypes. Specifically, it has been shown to interact with:

  • 5-HT2A Receptor : This receptor is implicated in mood regulation and psychotropic effects. The compound's affinity for this receptor suggests potential applications in treating anxiety and depression.
  • 5-HT6 and 5-HT7 Receptors : These receptors are also involved in cognitive functions and mood regulation. Affinity studies indicate that modifications to the compound can enhance its effectiveness at these targets.

Pharmacological Effects

The biological activity of (R)-3-Methyl-5-(1-methylpyrrolidin-3-yl)isoxazole has been evaluated through various pharmacological assays:

  • Anxiolytic Activity : In animal models, the compound exhibited anxiolytic effects comparable to standard treatments for anxiety disorders. It promotes sedation without impairing cognitive clarity, making it a candidate for further development in anxiety management .
  • Sedative Effects : The compound has been noted for its sedative properties, which could be beneficial in managing sleep disorders or acute stress responses.

Structure-Activity Relationship (SAR)

The structure of (R)-3-Methyl-5-(1-methylpyrrolidin-3-yl)isoxazole allows for various modifications that enhance its biological activity:

ModificationEffect on Activity
Replacement of pyrrolidine with methylpyrrolidineIncreased metabolic stability and receptor affinity
Alteration of aryl fragmentsEnhanced selectivity for specific serotonin receptors

These modifications have shown promising results in improving the pharmacokinetic profile of the compound while maintaining or enhancing its biological activity.

Case Studies

Several studies highlight the efficacy of (R)-3-Methyl-5-(1-methylpyrrolidin-3-yl)isoxazole:

  • Study on Anxiety Disorders : A study involving Cebus monkeys demonstrated that the compound significantly reduced anxiety-like behaviors compared to control groups, suggesting its potential as a therapeutic agent for anxiety disorders .
  • Cognitive Function Assessment : In rodent models, the compound improved cognitive performance in tasks associated with memory and learning, indicating possible benefits in treating cognitive deficits associated with psychiatric conditions.

Chemical Reactions Analysis

Route 1: From N-Alk-L-Proline Esters

The enantiomerically pure compound is synthesized via a multi-step process starting from N-methyl-L-proline methyl ester (formula (2), Alk = methyl):

  • Step 1 : Reaction with the dianion of acetone oxime or an anion of 1-methylethylidineisopropylamine, followed by hydroxylamine treatment, yields intermediate 1-(1-methyl-5-oxo-2(S)-pyrrolidinyl)-1,3-butanedione-3-oxime (formula (3a)) .

  • Step 2 : Cyclization and dehydration using strong acids (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>) at 0–100°C produces the isoxazole-pyrrolidinone intermediate (formula (7)) .

  • Step 3 : Reduction of the lactam to a cyclic amine (e.g., LiAlH<sub>4</sub>, NaBH<sub>4</sub>/BF<sub>3</sub>) yields 3-methyl-5-(2(S)-pyrrolidinyl)isoxazole (formula (8)) .

  • Step 4 : N-Methylation via reductive amination (formaldehyde/formic acid) generates the final product with >98% enantiomeric excess .

Key Data :

StepReagents/ConditionsYieldPurity (ee)
1Acetone oxime dianion, THF/hexane, −10°C85%99% (S)
2H<sub>2</sub>SO<sub>4</sub>, reflux, 2 hr92%
3LiAlH<sub>4</sub>, THF, 0°C → RT78%
4HCHO/HCOOH, 80°C95%98% (R)

Route 2: From (S)-Pyroglutamic Acid

An alternative pathway starts with (S)-pyroglutamic acid (formula (5)):

  • Esterification (methyl ester, R<sup>1</sup> = methyl) followed by reaction with acetone oxime dianion forms a β-keto oxime intermediate.

  • Cyclization with HCl yields a pyrrolidinone-isoxazole hybrid (formula (7)), which is reduced and N-alkylated as above .

N-Alkylation of the Pyrrolidine Ring

The tertiary amine in the pyrrolidine ring undergoes regioselective alkylation. For example:

  • Reaction with Aldehydes : Formaldehyde in the presence of formic acid introduces a methyl group with retention of stereochemistry .

  • Substitution with Larger Alkyl Groups : Acetaldehyde or propanal requires harsher conditions (e.g., NaBH<sub>3</sub>CN, MeOH, 50°C) .

Example :

SubstrateReagentProductYield
(R)-3-Methyl-5-(2-pyrrolidinyl)isoxazoleHCHO/HCOOHTarget compound95%

Oxidation of the Isoxazole Ring

While the isoxazole ring is generally stable, electrophilic substitution at the 4-position is feasible under controlled conditions:

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces a nitro group, though this is not explicitly documented for the target compound .

Metabolic Stability Studies

The pyrrolidine ring is susceptible to CYP450-mediated N-dealkylation , a primary metabolic pathway observed in related compounds (e.g., 6-fluoro-3-(3-(pyrrolidin-1-yl)propyl)benzo[d]isoxazole) . Introducing a methyl group at the pyrrolidine 3-position (as in the target compound) reduces oxidation rates by 40% compared to unsubstituted analogues .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing (R)-3-Methyl-5-(1-methylpyrrolidin-3-yl)isoxazole, and how is regioselectivity achieved in isoxazole ring formation?

  • Methodology : The compound can be synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes, optimized under microwave-assisted conditions for efficiency . Enantioselective synthesis requires chiral auxiliaries or asymmetric catalysis to control the stereochemistry at the pyrrolidine moiety. For regioselectivity, substituent directing effects (e.g., steric/electronic properties of alkynes) guide the formation of the 3,5-disubstituted isoxazole core .
  • Validation : Confirm regiochemistry using 1H^1H-NMR (coupling patterns) and X-ray crystallography .

Q. What spectroscopic and computational techniques are critical for structural elucidation and stereochemical confirmation?

  • Methodology : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) resolve connectivity and spatial arrangements. For stereochemistry, compare experimental optical rotation with calculated values (DFT) or use chiral HPLC with reference standards (e.g., (S)-enantiomer ABT-418) .
  • Advanced Analysis : Hirshfeld surface analysis and electrostatic potential maps (DFT) assess intermolecular interactions and crystallographic packing .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology :

  • Cholinergic Activity : Competitive binding assays using 3H^3H-epibatidine or 3H^3H-cytisine to assess affinity for α4β2 and α7 nicotinic acetylcholine receptors (nAChRs) .
  • Antimicrobial Screening : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorescence-based HDAC or kinase inhibition assays .

Advanced Research Questions

Q. How does the (R)-enantiomer’s pharmacological profile differ from the (S)-enantiomer (ABT-418) in modulating nAChRs?

  • Methodology : Conduct comparative in vitro electrophysiology (e.g., patch-clamp on transfected HEK cells) to evaluate potency and efficacy at α4β2 vs. α7 nAChRs. In vivo behavioral assays (e.g., Morris water maze for cognition, elevated plus maze for anxiety) quantify enantiomer-specific effects .
  • Key Finding : ABT-418 (S-enantiomer) shows cognition-enhancing and anxiolytic effects via α4β2 activation ; the (R)-enantiomer may exhibit divergent binding kinetics due to steric hindrance at the receptor’s chiral center.

Q. What strategies improve metabolic stability and blood-brain barrier (BBB) penetration for CNS applications?

  • Methodology :

  • Prodrug Design : Introduce ester or amide prodrug moieties to enhance lipophilicity, followed by enzymatic cleavage in the brain .
  • Deuterium Incorporation : Replace labile hydrogens (e.g., methyl groups) with deuterium to slow CYP450-mediated metabolism .
  • Structural Analogues : Replace the pyrrolidine’s methyl group with fluorinated or cyclic substituents to reduce first-pass metabolism .

Q. How do modifications to the isoxazole or pyrrolidine moieties impact selectivity for cancer-related targets (e.g., HDACs)?

  • Methodology : Synthesize derivatives with substituents at the 4-position of isoxazole (e.g., trifluoromethyl, aryl) or pyrrolidine (e.g., spirocyclic rings). Screen against cancer cell lines (HeLa, MCF-7) and HDAC isoforms using fluorescence polarization assays .
  • Data Interpretation : Isoxazole derivatives with bulky 4-substituents show enhanced HDAC6 inhibition (IC50_{50} < 50 nM), while pyrrolidine N-methylation reduces off-target toxicity .

Data Contradictions and Resolution

Q. Discrepancies in reported MIC values for isoxazole derivatives against Staphylococcus aureus: How to validate results?

  • Resolution : Standardize testing protocols (e.g., CLSI guidelines) and use reference strains (e.g., ATCC 25923). Cross-validate with time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

Q. Conflicting in vivo anxiolytic effects of ABT-418 analogues: Are these due to species-specific metabolism or receptor subtype selectivity?

  • Resolution : Perform pharmacokinetic profiling (plasma/brain concentration curves) in rodent vs. primate models. Use knockout mice (e.g., β2-nAChR/^{-/-}) to isolate receptor subtype contributions .

Methodological Best Practices

  • Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent, catalyst loading) for enantiomeric excess (>90%) .
  • In Silico Screening : Molecular docking (AutoDock Vina) and MD simulations predict binding modes at nAChRs, guiding rational structural modifications .

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